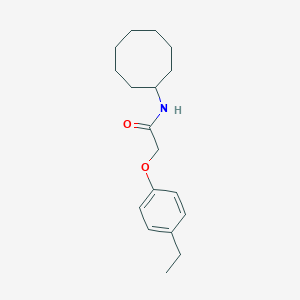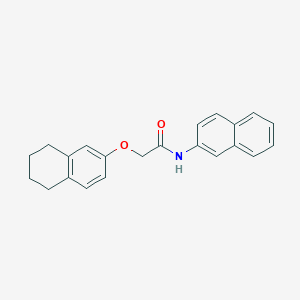![molecular formula C27H27BrN4O6 B297505 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297505.png)
2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases and urokinase-type plasminogen activator, which are involved in the metastasis of cancer cells. It also inhibits the activation of specific pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, and improve survival rates in animal models.
実験室実験の利点と制限
There are several advantages and limitations associated with the use of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments. One of the advantages is that this compound has been extensively studied and has shown promising results in inhibiting the growth and proliferation of cancer cells. However, one of the limitations is that the synthesis of this compound is a complex process that requires specific conditions and expertise. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in lab experiments.
将来の方向性
There are several future directions for further research on 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. One of the future directions is to conduct further studies on the mechanism of action of this compound and its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to optimize the synthesis method of this compound to make it more accessible for lab experiments. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-(2-hydrazinyl-2-oxoethyl)-N-(2-methoxyphenyl)acetamide with 3-bromo-4-(2-(3,4-dimethylanilino)-2-oxoethoxy)-5-methoxybenzaldehyde. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to obtain the desired product.
科学的研究の応用
The chemical compound 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has several potential applications in the field of medicine. One of the most promising applications is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide |
|---|---|
分子式 |
C27H27BrN4O6 |
分子量 |
583.4 g/mol |
IUPAC名 |
N//'-[(E)-[3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C27H27BrN4O6/c1-16-9-10-19(11-17(16)2)30-24(33)15-38-25-20(28)12-18(13-23(25)37-4)14-29-32-27(35)26(34)31-21-7-5-6-8-22(21)36-3/h5-14H,15H2,1-4H3,(H,30,33)(H,31,34)(H,32,35)/b29-14+ |
InChIキー |
NWIBLOGKHQYQKV-IPPBACCNSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)